molecular formula C22H15ClF3N3S B2419273 2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478045-04-4

2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

Cat. No. B2419273
CAS RN: 478045-04-4
M. Wt: 445.89
InChI Key: QJWOAXFZUNRGTI-BRPDVVIDSA-N
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Description

2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a useful research compound. Its molecular formula is C22H15ClF3N3S and its molecular weight is 445.89. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and CNS Activities

Hydrazones, including derivatives similar to 2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone, demonstrate significant anticonvulsant activities. Studies have shown that certain hydrazones exhibit potent anticonvulsant activity in models like maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures. For instance, isatin semicarbazones and related bioisosteric hydrazones were designed and synthesized specifically for their anticonvulsant properties. They were effective against seizures when administered intraperitoneally at doses of 100 and 300mg/kg, highlighting their potential in anticonvulsant therapy (Pandeya et al., 2002). Similarly, certain hydrazones based on (-)-carvone were synthesized and showed protection against seizures both at short (1h) and long (24h) time periods by blocking electroshock- and chemical-induced convulsions (Nesterkina et al., 2020).

Anti-inflammatory and Analgesic Properties

Hydrazone derivatives have been studied for their anti-inflammatory and analgesic activities. For instance, certain hydrazones significantly inhibited acetic acid-induced writhing response in animal models, indicating their potential as anti-nociceptive agents. Coordination to zinc(II) was found to alter the pharmacological profile of these compounds, enhancing their anti-inflammatory and analgesic effects (Walfrido Bispo Júnior et al., 2011).

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known for their broad spectrum of biological activities, including antimicrobial properties. They are frequently investigated for their antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal actions. Their antimicrobial activity, in particular, is a prominent feature, with many researchers synthesizing and evaluating various hydrazide-hydrazones for this purpose. Recent literature findings (2010–2016 and 2017–2021) have consistently emphasized the antimicrobial potential of these compounds (Łukasz Popiołek, 2016) (Łukasz Popiołek, 2021).

Antidepressant Effects

Several hydrazones have also been studied for their potential antidepressant effects. A study involving sulphonamides and sulphonyl hydrazones of maleimide, naphthalimide, and phthalimide derivatives revealed their antidepressant effect, as evaluated by the forced-swimming test in mice. These compounds showed promise in reducing immobility time, indicative of antidepressant activity (de Oliveira et al., 2011).

properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3S/c23-16-7-3-5-14(11-16)13-30-21-20(18-9-1-2-10-19(18)27-21)29-28-17-8-4-6-15(12-17)22(24,25)26/h1-12,27H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUURFCRGTINFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)SCC3=CC(=CC=C3)Cl)N=NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

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